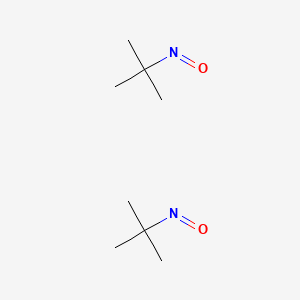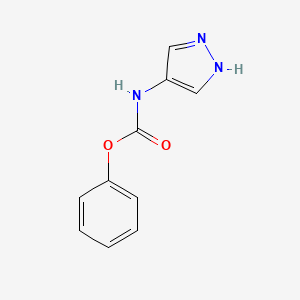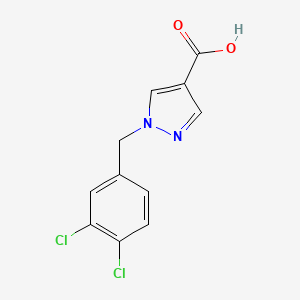
2-甲基-2-亚硝基丙烷二聚体
描述
2-Methyl-2-nitrosopropane dimer, also known as 1,1,1’,1’-Tetramethylazoethane dioxide, Nitroso-t-butane, or Nitroso-tert-butane, is an organic compound with the linear formula [(CH3)3CNO]2 . It is a blue volatile liquid that converts to a colorless solid (the dimer) upon standing at room temperature . This dimer quickly reverts to the blue monomer in solution .
Synthesis Analysis
The synthesis of 2-Methyl-2-nitrosopropane dimer involves a sequence of reactions . Starting with (CH3)3CNH2, it is converted to (CH3)3CNO2. This intermediate is then converted to (CH3)3CNHOH, which finally yields (CH3)3CNO .Molecular Structure Analysis
The molecular structure of 2-Methyl-2-nitrosopropane dimer features a bent C-N=O linkage, which is typical for nitroso compounds . The CN-distance is significantly longer than expected .Chemical Reactions Analysis
2-Methyl-2-nitrosopropane dimer can be used as a spin trap . It binds to radicals, making it useful in electron spin resonance studies .Physical And Chemical Properties Analysis
2-Methyl-2-nitrosopropane dimer has a molecular weight of 174.24 . It has a melting point of 74-75 °C . The compound is a blue volatile liquid that converts to a colorless solid (the dimer) upon standing at room temperature .科学研究应用
Electron Spin Resonance Studies
2-Methyl-2-nitrosopropane dimer: is widely used as a spin trapping reagent in electron spin resonance (ESR) studies . This application is crucial for detecting and analyzing unstable free radicals by stabilizing them into detectable paramagnetic nitroxide radicals. It’s particularly effective for trapping carbon-centered tyrosyl radicals, which are significant in studying oxidative stress and its impact on biological systems .
Synthesis of Air-Stable π-Radicals
The compound serves as a reactant in synthesizing air-stable π-radicals based on Corannulene . These π-radicals have potential applications in organic electronics and photonics due to their unique electronic properties, which are essential for developing new materials with high electrical conductivity and stability.
Organic Chemistry Electrophile
In organic chemistry, 2-Methyl-2-nitrosopropane dimer acts as an electrophile to transform sulfones into aldehydes . This transformation is a key step in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Radical Polymerization Regulation
The compound is an efficient regulator of the radical polymerization of methyl methacrylate through the ‘pseudoliving’ chain mechanism . This regulation is vital for controlling the molecular weight distribution and improving the mechanical properties of polymers used in medical devices, adhesives, and coatings.
Free Radical Production Studies
Researchers use 2-Methyl-2-nitrosopropane dimer to study the production of free radicals during interactions with various substances, such as vesicants like mustard gas . Understanding these interactions is important for developing treatments for chemical exposure and for designing safer chemicals.
Energy Research with Polyphosphazene Materials
The compound has been referenced in energy research involving polyphosphazene materials . These materials are being explored for their use in high-energy-density batteries and fuel cells, which are critical for the advancement of clean energy technologies.
Photocatalytic Applications
2-Methyl-2-nitrosopropane dimer: is involved in photocatalytic processes for direct trifluoromethylation of aromatics at metabolically susceptible positions . This application is significant in the field of green chemistry, where photocatalysis is used to achieve chemical transformations under mild conditions with minimal environmental impact.
Nitrogen and Oxygen Functionalization
The compound is used in copper catalysis for the direct introduction of nitrogen and oxygen functionality with spatial control . This technique is essential for the precise modification of molecules, which is crucial in the synthesis of complex organic compounds with specific functional groups.
作用机制
Target of Action
The primary target of the 2-Methyl-2-nitrosopropane dimer is unstable free radicals . This compound acts as a spin trapping reagent in electron spin resonance studies . It is particularly useful for trapping carbon-centered tyrosyl radicals .
Mode of Action
The 2-Methyl-2-nitrosopropane dimer interacts with its targets by trapping unstable free radicals to form stable paramagnetic nitroxide radicals . This process can be detected and analyzed by electron spin resonance spectroscopy .
Pharmacokinetics
It’s worth noting that the compound is a blue liquid that converts to a colorless solid (the dimer) upon standing at room temperature . In solution, this dimer quickly reverts to the blue monomer .
Result of Action
The primary result of the action of the 2-Methyl-2-nitrosopropane dimer is the formation of stable paramagnetic nitroxide radicals from unstable free radicals . This allows for the detection and analysis of these radicals using electron spin resonance spectroscopy .
Action Environment
The action of the 2-Methyl-2-nitrosopropane dimer can be influenced by environmental factors such as temperature . For instance, at room temperature, the compound converts from a blue liquid to a colorless solid (the dimer) . In solution, this dimer quickly reverts to the blue monomer .
安全和危害
未来方向
属性
IUPAC Name |
2-methyl-2-nitrosopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKJRWITDTTZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=O.CC(C)(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-nitrosopropane dimer | |
CAS RN |
6841-96-9 | |
| Record name | 2-Methyl-2-nitrosopropane Dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-methyl-2-nitrosopropane dimer help in understanding radical damage to DNA?
A1: MNP is a spin trap, meaning it can react with short-lived free radicals to form more stable radical adducts detectable by EPR spectroscopy. [] When hydroxyl radicals (˙OH), generated by systems like Fe2+–EDTA/H2O2, attack DNA, MNP captures these radicals. [] The resulting EPR spectra of the MNP-radical adducts provide information about the location of radical attack on DNA (e.g., pyrimidine bases) and the subsequent transfer of damage. []
Q2: What are the limitations of using 2-methyl-2-nitrosopropane dimer in electrochemical detection of hydroxyl radicals?
A2: While MNP is useful for trapping hydroxyl radicals, its electrochemical oxidation potential poses a challenge. Research indicates that MNP oxidizes at potentials lower than that required for water oxidation on electrodes like boron-doped diamond. [] This leads to the formation of the MNP-OH• adduct even before the intended generation of hydroxyl radicals from water oxidation. [] This makes it difficult to accurately quantify hydroxyl radicals generated solely from water oxidation using electrochemical methods coupled with MNP spin trapping.
Q3: Are there any computational studies on 2-methyl-2-nitrosopropane dimer and its reactions?
A3: Yes, molecular modeling techniques, particularly the Lennard-Jones fluid model, have been used to understand the dissociation behavior of MNP dimer. [] These simulations successfully reproduced the experimental density dependence of the dissociation rate constant in solvents like argon and xenon. [] This suggests the applicability of computational methods in predicting the behavior of MNP in different environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)

![(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B1418602.png)


![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)

![N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B1418610.png)

![1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine](/img/structure/B1418613.png)